![molecular formula C7H8ClN3 B1328096 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride CAS No. 1134307-94-0](/img/structure/B1328096.png)

1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

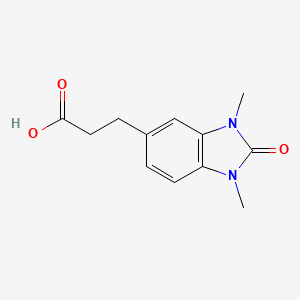

1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various aspects of pyrrolopyridines, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

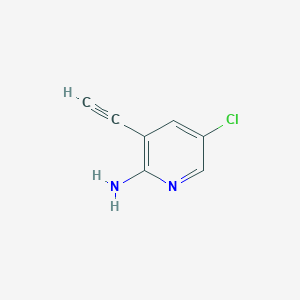

The synthesis of pyrrolopyridines can be achieved through different routes. One method involves a copper iodide catalyzed cyclization of 2-prop-1-ynylpyridin-3-amines, which has been used to prepare a series of novel 1H-pyrrolo[3,2-b]pyridines with varying substitution patterns . Another approach is the condensation of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles with 1,3-dicarbonyl compounds, yielding 1H-pyrrolo[2,3-b]pyridines in one stage . Additionally, Lewis acid-promoted cascade reactions have been employed to construct related heterocycles .

Molecular Structure Analysis

The molecular structure of pyrrolopyridines has been elucidated using various spectroscopic techniques. For instance, the structure of pyrrolidine-2,3-dione derivatives has been confirmed via 1D and 2D NMR spectroscopy and high-resolution mass spectrometry . X-ray diffraction has been used to establish the structure of pyrano[3,4-c]pyridinium salts .

Chemical Reactions Analysis

Pyrrolopyridines undergo a variety of chemical reactions. They have been shown to react with electrophiles such as nitration, nitrosation, bromination, and iodination agents, predominantly at the 3-position . Reactions with nucleophiles have also been reported, leading to the synthesis of various substituted derivatives . Additionally, the reaction of 4-hydroxy-2-nonenal with primary amines can lead to the formation of pyrroles, which may have physiological significance .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridines are influenced by their substitution patterns. For example, the anti-secretory activity, lipophilicity, and pKa values of 1H-pyrrolo[3,2-b]pyridines have been studied to establish a structure-activity relationship . The introduction of substituents at specific positions can enhance the inhibitory activity of these compounds, as seen in the case of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives designed as potassium-competitive acid blockers .

Scientific Research Applications

Synthesis and Chemical Properties

1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride has been a subject of extensive research due to its unique chemical properties and potential applications. Studies have explored various synthetic routes for this compound, revealing its ability to undergo reactions like nitration, nitrosation, bromination, and iodination, primarily at the 3-position. These reactions open up avenues for creating a diverse range of derivatives with potential applications in different fields of chemistry and pharmacology (Herbert & Wibberley, 1969).

Potential in Drug Discovery

1H-pyrrolo[2,3-b]pyridin-4-amine derivatives have been investigated for their potential as drug candidates. For instance, derivatives of this compound have been studied as potassium-competitive acid blockers (P-CABs), showcasing their potential in inhibiting gastric acid secretion, which is crucial in treating conditions like gastroesophageal reflux disease and peptic ulcers (Arikawa et al., 2014).

Applications in Cancer Research

In cancer research, certain derivatives of 1H-pyrrolo[2,3-b]pyridin-4-amine have shown promise as inhibitors of vascular endothelial growth factor receptor-2 tyrosine kinase, a key target in cancer therapy. These compounds have demonstrated good preclinical in vivo activity against human tumor xenograft models, highlighting their potential in developing new cancer treatments (Ruel et al., 2008).

Molecular Characterization and Reactivity Studies

The molecular characterization and reactivity of 1H-pyrrolo[2,3-b]pyridin derivatives have been extensively studied, providing insights into their electronic structure, stability, and reactivity. This information is crucial for designing new compounds with desired properties for various applications, including non-linear optics and potential drug candidates (Murthy et al., 2017).

Mechanism of Action

Target of Action

1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride primarily targets Janus kinases (JAKs), a group of cytoplasmic protein tyrosine kinases . These kinases play crucial roles in cytokine-mediated signal transduction .

Mode of Action

The compound interacts with its targets, the JAKs, and induces their activation . This activation leads to the phosphorylation of the receptors . The interaction of this compound with JAK3 specifically has been noted to result in significant inhibitory activity .

Biochemical Pathways

The activation of JAKs by this compound affects various biochemical pathways. These pathways are primarily related to cell cycle control and cytokine-mediated signal transduction . The downstream effects of these pathways can influence a variety of cellular processes, including cell survival and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of cell survival and proliferation . By inhibiting JAK3, the compound can potentially influence tumorigenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to environmental conditions such as temperature and atmospheric composition.

properties

IUPAC Name |

1H-pyrrolo[2,3-b]pyridin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h1-4H,(H3,8,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAKGDZCTHXHFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid](/img/structure/B1328018.png)

![[(3-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1328020.png)

![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)